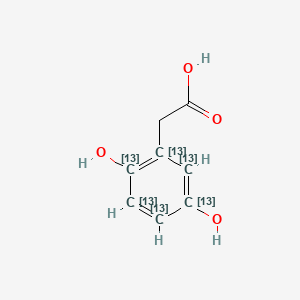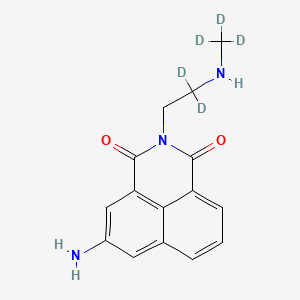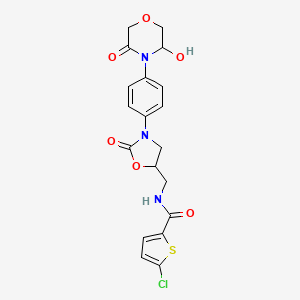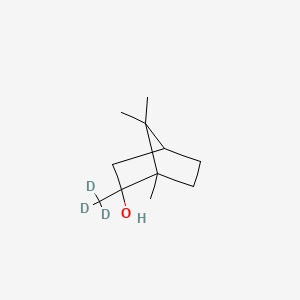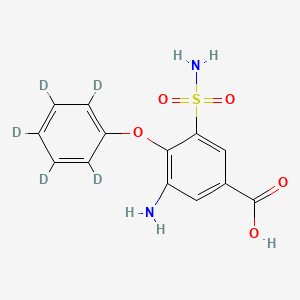
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate
Overview
Description
“(S)-N-Boc-L-homoserine Ethyl Ester Tosylate” is a chemical compound that is likely to be an ester derivative. Ester derivatives are commonly used in organic chemistry and are known for their pleasant smell, which contributes to the odor and flavor of fruits and flowers . This compound seems to be a combination of an alcohol and a carboxylic acid, which forms an ester .
Synthesis Analysis
The synthesis of esters like “(S)-N-Boc-L-homoserine Ethyl Ester Tosylate” often involves the reaction between a carboxylic acid and an alcohol . The reaction is typically promoted by a base, and the outcome can largely depend on the nature of both the ester and amine reaction partners .
Molecular Structure Analysis
The molecular structure of “(S)-N-Boc-L-homoserine Ethyl Ester Tosylate” is likely complex, as it is an ester derivative. Ester molecules can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .
Chemical Reactions Analysis
Esters like “(S)-N-Boc-L-homoserine Ethyl Ester Tosylate” can undergo various chemical reactions. For instance, they can participate in substitution and elimination reactions . The tosylate ester, in particular, is known to undergo subsequent reactions (typically S N 1 or S N 2) as part of a multiple-step synthesis .
Physical And Chemical Properties Analysis
Esters have unique physical and chemical properties. They are usually liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . Their solubility degree in water is less than that of the corresponding acid due to the absence of a polar hydroxyl group .
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate is an example of a compound structurally related to esters, found in fermented foods and beverages. It's genotoxic and carcinogenic for several species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). Its formation mechanisms include ethanolysis of urea during fermentation and photochemical oxidation of cyanide ions. Strategies to reduce ethyl carbamate levels in food include optimized production practices and abatement of precursors through enzymatic and chemical methods (Weber & Sharypov, 2009).
BON Heterocycles in Drug Design
Boron chelates with B–O–N (BON) motifs, akin to cyclic boronate esters, are increasingly used in drug design due to their stability and versatile reactivity. These compounds show promising applications in organic synthesis, pharmacology, and materials science. The synthesis, reactivity, and potential applications of BON heterocycles are discussed, underscoring their importance in medicinal chemistry and materials science (Golovanov & Sukhorukov, 2021).
Photocatalysis with BOC-based Materials
(BiO)2CO3 (BOC)-based materials are explored for their photocatalytic properties, suitable for applications in healthcare, sensor technology, and environmental remediation. Modification strategies to enhance visible light-driven photocatalytic performance are reviewed, including metal/BOC heterojunctions and doping with nonmetals. The applications demonstrate BOC's role in advancing photocatalysis and environmental technology (Ni et al., 2016).
Combined Fire Retardant and Wood Preservative Treatments
Research on boron compounds for fire retardancy and wood preservation is highlighted, focusing on dual-functionality systems for outdoor wood applications. The use of boron compounds demonstrates the potential for creating materials resistant to fire and biodegradation, applicable in building and construction (Marney & Russell, 2008).
Antimicrobial Agents in Food Industry
Lauric arginate ethyl ester (LAE), a cationic surfactant with low toxicity, exhibits antimicrobial activity against a broad range of microorganisms. Its application in food preservation to improve microbiological safety and quality is reviewed, including its effects on the nutritional and sensory properties of food products. This highlights the potential of LAE and similar compounds in enhancing food safety and extending shelf life (Ma et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The future of ester research, including compounds like “(S)-N-Boc-L-homoserine Ethyl Ester Tosylate”, is promising. There is ongoing research to broaden the substrate scope of the amidation reaction, which is a common method for synthesizing amides from esters . This could lead to new practical applications of the amidation reaction .
properties
IUPAC Name |
ethyl (2S)-4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKUIWRCLMXBI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724920 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-L-homoserine Ethyl Ester Tosylate | |
CAS RN |
1331892-89-7 | |
| Record name | Ethyl N-(tert-butoxycarbonyl)-O-(4-methylbenzene-1-sulfonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)
